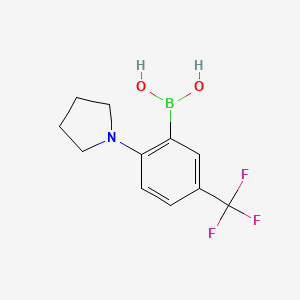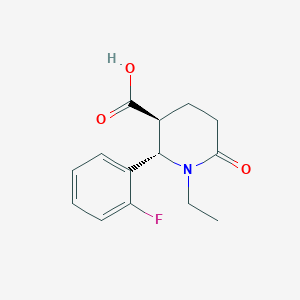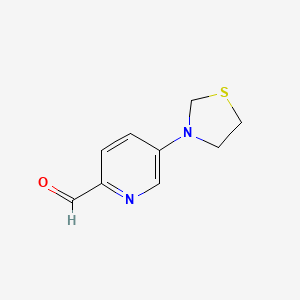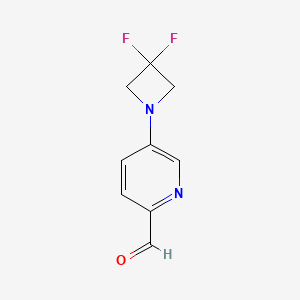
2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニルボロン酸
概要
説明
Synthesis Analysis
The synthesis of compounds with the pyrrolidine ring, such as “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid” was characterized by IR, 1H NMR, 13C NMR and MS, and confirmed by X-ray diffraction . The optimized DFT structure is consistent with the X-ray single crystal structure .Chemical Reactions Analysis
The pyrrolidine ring in “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .科学的研究の応用
2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニルボロン酸の用途に関する包括的な分析
ドラッグデリバリーシステム: フェニルボロン酸ポリマー(PBAポリマー)は、刺激応答性材料の生成における役割で知られています。 これらのポリマーは、薬物送達デポで使用され、pH変化や特定の分析物の存在などの特定の刺激の存在により、薬物の放出が引き起こされます .
組織工学: PBAポリマーは、組織工学における足場として応用されています。 これらのポリマーは、再生医療において不可欠な、新しい細胞の成長と増殖をサポートする構造を提供します .
HIV予防: これらの化合物は、HIV感染に対するバリアとしての潜在的な用途について研究されています。 そのメカニズムには、ウイルスが標的細胞に到達するのを防ぐ物理的または化学的バリアの生成が含まれます .
生体分子検出とセンシング: フェニルボロン酸は、ジオールと強いルイス塩基と独特の相互作用をするため、センシング用途で役立ちます。 これらの化合物は、診断において重要な、生体分子の存在を検出するためのアッセイで使用できます .
糖尿病治療: フェニルボロン酸コンジュゲートは、グルコース感受性ポリマーとして機能し、自己調節型インスリン放出を可能にします。 これは、血糖値の維持が不可欠な糖尿病の治療において特に役立ちます .
創傷治癒: これらの化合物は、創傷治癒用途での使用に注目されています。 これらの化合物は、怪我からの回復に不可欠な、組織の再生と修復を促進する可能性があります .
腫瘍標的化: フェニルボロン酸は、腫瘍細胞を特異的に標的にするように機能化することができ、治療薬を癌組織に正確に送達することができます .
分析用途: フェニルボロン酸とシアル酸や他の分子標的との相互作用は、新しい分析方法と治療用途を開発するための基礎を提供します .
ChemicalBook - The widely applications of Phenylboronic acid Exploring biomedical applications of phenylboronic acid Phenylboronic Acids-based Diagnostic and Therapeutic Applications Boronic acids for sensing and other applications - a mini-review
Safety and Hazards
将来の方向性
The pyrrolidine ring, as found in “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid”, is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the protodeboronation process and the subsequent hydromethylation sequence . These processes can be applied to various organic synthesis procedures, including the synthesis of methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by this characteristic.
Result of Action
The result of the compound’s action is the transformation of the original molecule through the protodeboronation process and subsequent hydromethylation . This transformation can be used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
生化学分析
Biochemical Properties
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzymatic activity, making it a valuable tool for studying protease function and regulation. Additionally, 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can bind to diols and hydroxyl-containing biomolecules, facilitating the formation of stable complexes that can be utilized in various biochemical assays .
Cellular Effects
The effects of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of kinases and phosphatases, leading to altered phosphorylation states of signaling proteins. Furthermore, 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This compound can also act as a competitive inhibitor by binding to the active site and preventing substrate access. Additionally, 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can induce conformational changes in proteins, affecting their stability and function. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can vary over time. This compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous environments, leading to a gradual decrease in its activity. Long-term studies have shown that prolonged exposure to 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can result in sustained inhibition of target enzymes and persistent changes in cellular function. The extent of these effects depends on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular processes. Studies have identified threshold doses beyond which the compound’s inhibitory effects become detrimental to cellular health. These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is critical for its activity and function. This compound can be targeted to specific organelles or compartments through post-translational modifications or interactions with targeting signals. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytosolic enzymes. The precise localization of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid determines its impact on cellular processes and overall cellular health .
特性
IUPAC Name |
[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)8-3-4-10(9(7-8)12(17)18)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORAIKKCUJHDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176141 | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-76-2 | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1408653.png)












